Biochemical Potency: Kdm4-IN-2 Exhibits Low Nanomolar Ki Values for KDM4A and KDM5B, Significantly Outperforming Early-Generation Inhibitors
Kdm4-IN-2 demonstrates high binding affinity with Ki values of 4 nM for KDM4A and 7 nM for KDM5B [1]. In contrast, the widely used pan-inhibitor JIB-04 shows significantly lower potency, with reported IC50 values of approximately 440 nM for KDM4A and 230 nM for KDM5A in cell-free assays . This represents a >100-fold difference in potency for the primary target KDM4A, highlighting Kdm4-IN-2's superior biochemical engagement.
| Evidence Dimension | Biochemical Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 4 nM (KDM4A); Ki = 7 nM (KDM5B) |
| Comparator Or Baseline | JIB-04: IC50 ≈ 440 nM (KDM4A); IC50 ≈ 230 nM (KDM5A) |
| Quantified Difference | ~110-fold improvement for KDM4A; ~33-fold improvement for KDM5A |
| Conditions | Biochemical enzyme assays (Ki for Kdm4-IN-2; IC50 for JIB-04). Note: Ki and IC50 are not identical but are comparable under tight-binding conditions. |
Why This Matters
Higher biochemical potency enables lower compound usage in vitro, reducing potential off-target effects and enabling more precise dose-response studies in epigenetic research.
- [1] Le Bihan YV, et al. Abstract and Table 4. Eur J Med Chem. 2019 Sep 1;177:316-337. View Source
